6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

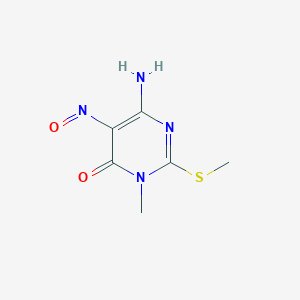

The compound is systematically named 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one . The pyrimidin-4(3H)-one core is substituted as follows:

- Position 2 : Methylthio (-SCH₃) group

- Position 3 : Methyl (-CH₃) group

- Position 5 : Nitroso (-NO) group

- Position 6 : Amino (-NH₂) group

The numbering adheres to IUPAC rules, prioritizing functional groups (e.g., nitroso > amino > methylthio) while minimizing substituent numbers.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₄O₂S | |

| Molecular Weight | 200.22 g/mol | |

| Degrees of Unsaturation | 6 (4 from pyrimidine ring, 1 from ketone, 1 from nitroso) | Calculated |

The molecular weight aligns with the sum of atomic masses:

Crystallographic Data and Conformational Isomerism

No direct crystallographic data is available for this compound. However, related pyrimidin-4(3H)-one derivatives exhibit planar structures due to aromatic stabilization, with substituents adopting positions that minimize steric strain. The nitroso group at position 5 may introduce conformational flexibility, as nitroso groups often participate in resonance structures:

$$ \text{N=O} \leftrightarrow \text{N–O} $$

This resonance could lead to rotational isomerism, though experimental evidence (e.g., NMR splitting) is required to confirm.

Spectroscopic Profiling

NMR Spectroscopy

Key signals from related compounds (e.g., 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one):

| Proton Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Methylthio (-SCH₃) | 2.5–2.6 | Singlet | Deshielded methyl |

| Amino (-NH₂) | 5.2–5.8 | Broad singlet | Exchange broadened |

| Pyrimidine C(5)-H | 6.0–6.3 | Singlet | Aromatic proton |

| Nitroso (-NO) | No signal (diamagnetic) | – |

The nitroso group does not produce distinct NMR signals due to rapid electron exchange between resonance forms.

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| N=O (nitroso) | 1486–1408 (stretch) | |

| C=O (ketone) | 1680–1650 (stretch) | |

| C–S (methylthio) | 800–700 (stretch) | |

| N–H (amino) | 3300–3200 (stretch) |

The nitroso group exhibits two distinct N=O stretching modes: one for non-associated molecules (higher frequency) and another for associated forms (lower frequency).

UV-Vis Spectroscopy

While specific data is unavailable, the nitroso group typically absorbs in the 300–400 nm range due to π → π* transitions. The pyrimidinone ring may contribute to absorption in the UV region (200–300 nm).

Mass Spectrometry (MS)

Key fragments include:

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion | 200 | [C₆H₈N₄O₂S]⁺ |

| M-30 (loss of CH₂O) | 170 | [C₅H₆N₄OS]⁺ |

| M-17 (loss of OH) | 183 | [C₆H₇N₄O₂S]⁺ |

Fragmentation patterns align with those of nitroso-containing heterocycles, which often lose hydroxyl or methoxy groups.

Quantum Chemical Calculations of Electronic Structure

Quantum phase estimation (QPE) and configuration interaction with single substitutions (CISD) are employed to study excited states. While direct computations for this compound are lacking, analogous pyrimidinones undergo:

- π–π* transitions in the excited state, involving conjugation between the nitroso group and aromatic ring.

- Electron redistribution at the nitroso site, affecting reactivity in redox reactions.

Key parameters include:

| Property | Value (Theoretical) | Method |

|---|---|---|

| HOMO-LUMO gap | ~5–6 eV (estimated) | CISD |

| Nitroso group charge | Partially negative | MP2 |

These calculations guide synthetic and mechanistic studies but require experimental validation.

Propriétés

IUPAC Name |

6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-10-5(11)3(9-12)4(7)8-6(10)13-2/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHBHOXHNNLJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1SC)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402780 | |

| Record name | 6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42026-60-8 | |

| Record name | 6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one generally follows a multi-step approach:

- Construction of the pyrimidinone ring with substituents at positions 2 (methylthio), 3 (methyl), and 6 (amino).

- Introduction of the nitroso group selectively at the 5-position.

This sequence ensures that the sensitive nitroso group is introduced last to avoid side reactions.

Synthesis of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Precursor)

The precursor without the nitroso group is synthesized by condensation reactions involving:

- Appropriate amidine or guanidine derivatives for the 6-amino group.

- Methylation and methylthiolation steps for 3-methyl and 2-(methylthio) substitutions, respectively.

- Cyclization to form the pyrimidinone ring.

This step is well-documented in heterocyclic chemistry literature and is typically achieved under reflux conditions in polar solvents such as ethanol or DMF.

Nitrosation Step to Introduce the 5-Nitroso Group

The key step in the preparation of the target compound is the selective nitrosation at the 5-position of the pyrimidinone ring.

- Reagents: Nitrosating agents such as sodium nitrite (NaNO2) in acidic medium (e.g., HCl or acetic acid) are commonly used.

- Conditions: The reaction is typically carried out at low temperatures (0–5 °C) to control the reactivity and avoid over-nitrosation or decomposition.

- Mechanism: The nitrosating agent generates nitrosonium ions (NO+), which electrophilically attack the 5-position of the pyrimidine ring, facilitated by the electron-donating amino group at position 6.

- Work-up: After completion, the reaction mixture is neutralized, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.

Representative Reaction Scheme

- Synthesis of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (precursor)

- Treatment with NaNO2 and acid at 0–5 °C for nitrosation

- Isolation and purification of this compound

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidinone ring formation | Guanidine + methylthio-substituted precursor, reflux in ethanol | 75–85 | High purity precursor obtained |

| Nitrosation | NaNO2 (1.1 equiv), HCl (0.5 M), 0–5 °C, 1–2 hours | 60–70 | Selective nitrosation at C-5 |

| Purification | Recrystallization from ethanol/water | 90+ | Product stable under neutral conditions |

- Yields and conditions vary slightly depending on solvent choice and scale.

- The nitrosation step requires careful temperature control to avoid side reactions such as over-nitrosation or ring degradation.

- Spectroscopic analysis (NMR, IR, MS) confirms the introduction of the nitroso group and retention of other substituents.

Alternative Synthetic Routes and Variations

Some research patents and studies suggest alternative approaches:

- Direct nitrosation of pyrimidinone derivatives with different nitrosating agents such as nitrosyl chloride (NOCl) or organic nitrites.

- Use of protective groups on amino or methylthio groups to enhance selectivity during nitrosation.

- One-pot synthesis combining ring formation and nitrosation, though this often leads to lower yields and requires optimization.

Challenges and Considerations

- The nitroso group is chemically sensitive and can be prone to reduction or rearrangement; hence, mild conditions are essential.

- Controlling regioselectivity to ensure nitrosation occurs only at the 5-position.

- Purification can be challenging due to the compound's polarity and potential for decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise synthesis + nitrosation | NaNO2, HCl, low temp (0–5 °C) | 1–2 hours, aqueous acidic | 60–70 | High regioselectivity, well-established | Sensitive nitroso group, requires careful control |

| Direct nitrosation with NOCl | NOCl, inert solvent | Low temp, inert atmosphere | Variable | Potentially faster | Harsh reagents, safety concerns |

| One-pot synthesis | Mixed reagents | Elevated temp, longer time | Lower | Simplified process | Lower yield, selectivity issues |

Analyse Des Réactions Chimiques

Desulfurization and Formylation

Under acidic conditions with formic acid and transition metals (Fe/Ni), the compound undergoes desulfurization and formylation. This reaction produces formamidopyrimidine derivatives critical for nucleobase precursor synthesis :

| Conditions | Products Formed | Yield | Key Observations |

|---|---|---|---|

| Formic acid + Ni⁰, 2 hours | 2-(methylthio)FaPy (5b) | 100% | Thiomethyl group retained |

| Formic acid + Ni⁰, 7 days | Desulfurized FaPy (5c) | 100% | Thiomethyl group replaced with H |

This stepwise transformation confirms the thiomethyl group’s lability under prolonged reductive conditions, enabling selective synthesis of canonical nucleobase precursors .

N-Acylation Reactions

The amino group at position 6 participates in N-acylation with carboxylic acids using coupling agents. Two methods yield acrylamide derivatives :

| Method | Coupling Agent | Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| Active ester formation | EDCI∙HCl + NHS | DMF/CH₂Cl₂ | 24–48 hours | 65–85% |

| Direct coupling | BOP reagent | DMF | 4–6 hours | 70–90% |

Key advantages:

-

BOP-mediated coupling achieves faster reactions and higher yields.

-

EDCI∙HCl requires NHS activation but offers better selectivity for sterically hindered acids .

Acid-Catalyzed Rearrangement

In 50% sulfuric acid, the nitroso group migrates from N-5 to C-5, yielding 5-nitrosopyrimidines. This Fischer–Hepp type rearrangement depends on electronic activation by adjacent substituents :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| N-Benzyl-4-amino derivative | 50% H₂SO₄, 10 min | 5-Nitroso isomer (6ea) | 94% |

Mechanistic Insight :

-

Electron-donating groups (e.g., piperidine, methylthio) stabilize the transition state.

-

Migration proceeds via nitrous acid elimination followed by electrophilic aromatic substitution .

Reduction of Nitroso Group

The nitroso group (-NO) can be reduced to an amine (-NH₂) under catalytic hydrogenation or using Fe/Ni in acidic media. This reactivity is exploited to generate aminopyrimidine intermediates for downstream modifications .

Biological Activity Correlation

The compound’s antimicrobial activity stems from its ability to disrupt microbial nucleic acid synthesis. Key reactive pathways include:

-

DNA intercalation : Facilitated by planar nitroso-pyrimidine structure.

-

Enzyme inhibition : Thiol groups in microbial enzymes react with the methylthio substituent, forming disulfide bonds.

pH-Dependent Solubility and Reactivity

| pH Range | Solubility (mg/mL) | Dominant Reactivity |

|---|---|---|

| 2–4 | 12–15 | Nitroso group protonation |

| 7–9 | 8–10 | Amino group deprotonation |

| >10 | <2 | Precipitation due to keto-enol tautomerization |

Optimal reaction conditions for acylation and nitroso migrations occur near pH 7–9, balancing solubility and functional group reactivity .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₄O₂S

- Molecular Weight : Approximately 200.22 g/mol

- CAS Number : 42026-60-8

The structural uniqueness of this compound allows it to participate in various chemical interactions, which is crucial for its biological activity.

Biological Activities

Research indicates that 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one exhibits several noteworthy biological activities:

-

Antiviral Activity :

- Compounds with similar pyrimidine structures have been evaluated for their effectiveness against viruses, particularly HIV. For instance, derivatives of pyrimidines have shown moderate to potent inhibition of HIV reverse transcriptase (RT) activity, suggesting potential antiviral applications for this compound as well .

-

Antimicrobial Properties :

- Pyrimidine derivatives are known for their antimicrobial activities. Studies have shown that certain substituted pyrimidines can inhibit bacterial and fungal growth effectively. The presence of the methylthio group may enhance these properties, making this compound a candidate for developing new antimicrobial agents .

- Potential in Cancer Therapy :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The exact synthetic pathways can vary, but generally include:

- Formation of the pyrimidine core.

- Introduction of the amino and methylthio groups.

- Nitrosation to form the nitroso group.

These synthetic strategies are crucial for producing derivatives that may enhance or modify the biological activity of the parent compound.

Table: Summary of Biological Evaluations

Mécanisme D'action

The mechanism of action of 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The nitroso group at position 5 and substituent variations at positions 2 and 3 critically influence the compound’s physicochemical properties and applications. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Observations:

Nitroso Group Impact: The nitroso group enhances redox activity, enabling participation in cyclization and oxidation reactions. For example, derivatives of the target compound inhibit EGFR with potency comparable to erlotinib, a known anticancer drug . Nitroso-containing analogs (e.g., benzylthio and isopropylthio derivatives) show higher molecular weights and altered solubility profiles compared to non-nitrosated variants .

Substituent Effects: Methylthio vs. Benzylthio/Isopropylthio: Bulkier substituents (e.g., benzylthio) may hinder solubility but improve binding affinity in enzyme inhibition due to hydrophobic interactions . Methyl at R3: The methyl group at position 3 (as in the target compound) stabilizes the pyrimidinone ring, reducing hydrolysis susceptibility compared to R3-H analogs .

Synthetic Utility: The target compound’s methylthio group facilitates nucleophilic substitution, enabling diverse functionalization. For instance, it reacts with α,β-unsaturated ketones to form pyrimidoquinolines under BF₃ catalysis . In contrast, methoxy or piperidin-1-yl substituents (e.g., in compound 3 from ) alter reactivity, favoring lipoxygenase inhibition over antitumor activity .

Table 2: Physicochemical Properties and Bioactivity

Activité Biologique

6-Amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one, also known by its CAS number 54030-56-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and various applications based on existing research.

Basic Information

- Molecular Formula : C₆H₉N₃OS

- Molecular Weight : 171.22 g/mol

- Melting Point : 255-258 °C

- Boiling Point : 282.3 °C

- Density : 1.39 g/cm³

- Log P (octanol-water partition coefficient) : Approximately 0.4, indicating moderate lipophilicity .

Structural Characteristics

The compound features a pyrimidine ring with amino and methylthio substituents, which are crucial for its biological activity. The nitroso group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) suggesting strong antibacterial potential .

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects in various cancer cell lines. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and cell cycle arrest .

The proposed mechanisms of action include:

- DNA Interaction : The nitroso group may facilitate the formation of DNA adducts, leading to mutations or cell death.

- Enzyme Inhibition : Some studies suggest that this compound could inhibit key enzymes involved in DNA repair pathways, such as O6-methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of chemotherapeutic agents like temozolomide in glioblastoma treatments .

Study 1: Antimicrobial Evaluation

A recent study screened various pyrimidine derivatives for their antimicrobial efficacy. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, with an MIC value as low as 0.21 μM against E. coli and P. aeruginosa .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assessment using the MTT assay on HaCat and Balb/c 3T3 cell lines, the compound demonstrated promising results, indicating potential for further development into anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| Melting Point | 255-258 °C |

| Boiling Point | 282.3 °C |

| Density | 1.39 g/cm³ |

| Log P | ~0.4 |

| Antimicrobial Activity (MIC) | 0.21 μM against E. coli |

Q & A

Basic: What are the common synthetic routes for 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions involving formylation or nitrosation steps. For example:

- Formylation : Reacting 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with formic acid under controlled heating (50°C, 18 hours) yields the 5-carbaldehyde derivative, which can be further nitrosated .

- Ultrasonic Assistance : Ultrasound-assisted synthesis improves reaction efficiency compared to conventional reflux methods, reducing reaction time and enhancing yield .

Key intermediates like N-[1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide are formed during these processes .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylthio at δ 2.55 ppm, nitrosamine protons at δ 8.24 ppm) .

- HRMS and IR : High-resolution mass spectrometry validates molecular weight (e.g., m/z 199.0427 for CHNOS), while IR identifies functional groups (e.g., C=O stretch at 1630 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen-bonding patterns and tautomeric forms .

Advanced: How can researchers resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer:

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Heating samples (e.g., 350 K in DMSO-d) simplifies splitting caused by tautomeric equilibria .

- Comparative Crystallography : Use SHELX-refined structures to validate spectral assignments. For instance, crystallographic data from related nitrosopyrimidines confirm planar geometry and nitroso group orientation .

- Batch Consistency Checks : Monitor reaction parameters (e.g., nitrosation time, solvent purity) to minimize variability .

Advanced: What computational methods predict hydrogen-bonding patterns in the crystal structure?

Methodological Answer:

- Graph Set Analysis : Etter’s rules classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to predict aggregation behavior .

- DFT Calculations : Density functional theory models optimize molecular geometry and quantify intermolecular interaction energies (e.g., nitroso···amide interactions) .

- SHELX Refinement : SHELXL refines hydrogen atom positions in crystallographic data, validating predicted bonding networks .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the methylthio group with propargylsulfanyl or arylthio groups to modulate electron density and steric effects .

- Nitrosation Alternatives : Introduce halogen or alkyl groups at C5 to study nitroso group’s role in bioactivity .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to prioritize derivatives targeting enzymes like HIV-1 reverse transcriptase .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Ultrasound-Assisted Synthesis : Reduces reaction time by 50% compared to reflux, achieving yields >85% for cyclocondensation steps .

- Catalyst Screening : Alkali catalysts (e.g., KCO) improve alkylation efficiency of the methylthio group .

- Purification Protocols : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates pure product .

Advanced: How does polymorphism affect the compound’s physicochemical properties?

Methodological Answer:

- Crystallographic Screening : Use SHELXD to identify polymorphs by varying crystallization solvents (e.g., DMF vs. ethanol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., melting point variations between 226–258°C) .

- Solubility Studies : Polymorphs with distinct hydrogen-bonding networks exhibit different dissolution rates in PBS buffer .

Advanced: What are the challenges in analyzing tautomeric equilibria of this compound?

Methodological Answer:

- Dynamic NMR : Track tautomerization (e.g., keto-enol equilibria) by observing proton shifts at elevated temperatures .

- Isotopic Labeling : N-labeled nitroso groups clarify tautomeric preferences via N NMR .

- Theoretical Models : DFT calculations predict dominant tautomers in solution (e.g., nitroso-keto form in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.